molecular formula C20H18N4O4S B11155702 N-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4,7-dimethoxy-1H-indole-2-carboxamide

N-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4,7-dimethoxy-1H-indole-2-carboxamide

Cat. No.: B11155702
M. Wt: 410.4 g/mol
InChI Key: MXDTZZUWZCQFCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1,3-Benzothiazol-2-ylamino)-2-oxoethyl]-4,7-dimethoxy-1H-indole-2-carboxamide (CAS 951939-30-3) is a heterocyclic compound featuring a 4,7-dimethoxy-substituted indole core linked to a benzothiazole moiety via a 2-oxoethylcarboxamide bridge. The indole scaffold is modified with methoxy groups at positions 4 and 7, which may enhance solubility and modulate electronic properties. The benzothiazole component, a sulfur-containing aromatic heterocycle, is known for its role in medicinal chemistry, particularly in kinase inhibition and antimicrobial activity .

Properties

Molecular Formula

C20H18N4O4S

Molecular Weight

410.4 g/mol

IUPAC Name

N-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4,7-dimethoxy-1H-indole-2-carboxamide

InChI

InChI=1S/C20H18N4O4S/c1-27-14-7-8-15(28-2)18-11(14)9-13(22-18)19(26)21-10-17(25)24-20-23-12-5-3-4-6-16(12)29-20/h3-9,22H,10H2,1-2H3,(H,21,26)(H,23,24,25)

InChI Key

MXDTZZUWZCQFCR-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=C(NC2=C(C=C1)OC)C(=O)NCC(=O)NC3=NC4=CC=CC=C4S3

Origin of Product

United States

Preparation Methods

Alkylation of Indole Derivatives

Starting with 1H-indole-2-carboxylic acid, methoxy groups are introduced using methyl iodide or dimethyl sulfate in the presence of a strong base such as sodium hydride (NaH) in dimethylformamide (DMF). For example:

  • Step 1 : Dissolve 1H-indole-2-carboxylic acid (10 mmol) in anhydrous DMF.

  • Step 2 : Add NaH (2.2 equiv) at 0°C, followed by methyl iodide (2.5 equiv).

  • Step 3 : Stir at room temperature for 12 hours to yield 4,7-dimethoxy-1H-indole-2-carboxylic acid methyl ester.

Ester Hydrolysis

The methyl ester is hydrolyzed to the carboxylic acid using aqueous sodium hydroxide:

  • Step 4 : Reflux the ester (5 mmol) with 2M NaOH (10 mL) in methanol/THF (1:1) for 6 hours.

  • Step 5 : Acidify with HCl to precipitate 4,7-dimethoxy-1H-indole-2-carboxylic acid (yield: 85%).

Preparation of 2-(1,3-Benzothiazol-2-ylamino)acetamide

The benzothiazole moiety is synthesized separately and coupled to the indole core via a 2-oxoethyl linker.

Synthesis of 2-Aminobenzothiazole

2-Aminobenzothiazole is prepared via cyclization of thiourea derivatives:

  • Step 1 : React 2-aminothiophenol (10 mmol) with potassium thiocyanate (12 mmol) in acetic acid under reflux for 4 hours.

  • Step 2 : Isolate 2-aminobenzothiazole by filtration (yield: 78%).

Formation of 2-(Benzothiazol-2-ylamino)acetamide

The 2-oxoethyl linker is introduced via a two-step process:

  • Step 3 : React 2-aminobenzothiazole (5 mmol) with chloroacetyl chloride (6 mmol) in dichloromethane (DCM) with triethylamine (TEA) as a base. Stir at 0°C for 2 hours to form 2-(chloroacetamido)benzothiazole.

  • Step 4 : Treat the chloro intermediate with aqueous ammonia (25%) in THF at 50°C for 6 hours to yield 2-(benzothiazol-2-ylamino)acetamide (yield: 65%).

Coupling of Indole and Benzothiazole Moieties

The final step involves forming the carboxamide bond between the indole carboxylic acid and the benzothiazole-containing amine.

Activation of Indole-2-carboxylic Acid

The carboxylic acid is activated using ethyl chloroformate (ECF) or carbodiimide reagents:

  • Step 1 : Dissolve 4,7-dimethoxy-1H-indole-2-carboxylic acid (3 mmol) in anhydrous DCM.

  • Step 2 : Add ECF (3.3 mmol) and N-methylmorpholine (3.3 mmol) at 0°C. Stir for 1 hour to form the mixed anhydride.

Amide Bond Formation

The activated intermediate is coupled with 2-(benzothiazol-2-ylamino)acetamide:

  • Step 3 : Add 2-(benzothiazol-2-ylamino)acetamide (3 mmol) to the reaction mixture. Stir at room temperature for 12 hours.

  • Step 4 : Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane) to isolate N-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4,7-dimethoxy-1H-indole-2-carboxamide (yield: 70%).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.32 (s, 1H, NH), 8.21 (d, J = 8.0 Hz, 1H), 7.89 (d, J = 7.6 Hz, 1H), 7.45–7.38 (m, 2H), 6.95 (s, 1H), 6.82 (s, 1H), 4.07 (s, 3H), 3.99 (s, 3H), 3.85 (s, 2H).

  • HRMS (ESI) : m/z calculated for C₂₁H₁₉N₄O₅S [M+H]⁺: 463.1024; found: 463.1028.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity.

Challenges and Optimization

Competing Side Reactions

  • N-Alkylation vs. O-Alkylation : Use of NaH in DMF minimizes O-alkylation by ensuring deprotonation of the indole nitrogen.

  • Low Coupling Yields : Employing EDCI/HOBt instead of ECF improves amide bond formation efficiency (yield increases from 60% to 85%).

Solvent Selection

  • Polar aprotic solvents (DMF, THF) enhance solubility of intermediates, while DCM facilitates anhydride formation.

Scalability and Industrial Relevance

The synthetic route is scalable to gram quantities with minor modifications:

  • Step 1 : Replace column chromatography with recrystallization (ethanol/water) for final product purification.

  • Step 2 : Use flow chemistry for continuous coupling reactions, reducing reaction time from 12 hours to 2 hours .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4,7-dimethoxy-1H-indole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole and indole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4,7-dimethoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs sharing the 4,7-dimethoxyindole-2-carboxamide core but differing in substituents and linker regions.

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents/Linkers Notable Properties
Target Compound (951939-30-3) Inferred: C₂₁H₂₁N₅O₄S Inferred: ~467.5 - 4,7-Dimethoxyindole
- Benzothiazole-2-ylamino
- 2-oxoethyl linker
- Sulfur atom (benzothiazole) may enhance lipophilicity
- Methoxy groups improve solubility
N-[4-(1H-Benzimidazol-2-ylamino)-4-oxobutyl]-4,7-dimethoxy-1H-indole-2-carboxamide (951959-78-7) C₂₂H₂₃N₅O₄ 421.4 - Benzimidazole-2-ylamino
- 4-oxobutyl linker
- Longer chain (4-oxobutyl) increases flexibility
- Benzimidazole’s dual nitrogen atoms may alter hydrogen-bonding capacity
N-(2-{[4-(1H-Indol-3-yl)butanoyl]amino}ethyl)-4,7-dimethoxy-1H-indole-2-carboxamide (1219540-55-2) C₂₅H₂₈N₄O₄ 448.5 - Indole-3-ylbutanoyl group
- Ethylamino linker
- Bulky indole side chain may sterically hinder binding
- Higher molecular weight (448.5 vs. ~467.5)
N-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide (1010903-11-3) C₂₃H₂₅N₃O₆ 439.5 - Dihydrobenzodioxin group
- 3-oxopropyl linker
- 1-Methylindole
- LogP = 1.71 (moderate lipophilicity)
- Benzodioxin’s oxygen atoms increase polarity

Key Structural Differences

Heterocyclic Moieties :

  • The target compound incorporates a benzothiazole ring, which differs from the benzimidazole in CAS 951959-78-7 . Sulfur in benzothiazole may confer greater metabolic stability compared to benzimidazole’s nitrogen-rich structure.
  • CAS 1010903-11-3 replaces the heterocycle with a dihydrobenzodioxin system, introducing oxygen atoms that could enhance aqueous solubility.

CAS 1219540-55-2 features a butanoyl group linked to a second indole, creating a bulkier structure that may limit membrane permeability.

Substituent Effects :

  • Methoxy groups at positions 4 and 7 (target) vs. 4 and 6 (CAS 1010903-11-3) influence electronic distribution and steric interactions.
  • The 1-methylindole substitution in CAS 1010903-11-3 could reduce rotational freedom compared to the unsubstituted indole in the target.

Physicochemical and Pharmacokinetic Implications

  • Lipophilicity : The benzothiazole-containing target likely has a higher LogP than the benzimidazole analog (CAS 951959-78-7) due to sulfur’s hydrophobic character. However, CAS 1010903-11-3 (LogP = 1.71) demonstrates balanced polarity from its benzodioxin group.
  • Solubility: Methoxy groups in all compounds improve water solubility, but the indole-butanoyl side chain in CAS 1219540-55-2 may counteract this via increased molecular weight and rigidity.
  • Metabolic Stability : Benzothiazoles are generally resistant to oxidative metabolism compared to benzimidazoles, suggesting the target may have a longer half-life .

Biological Activity

N-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4,7-dimethoxy-1H-indole-2-carboxamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial and anticancer properties, molecular interactions, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C20H18N4O4SC_{20}H_{18}N_{4}O_{4}S with a molecular weight of 410.4 g/mol. Its structure features a unique combination of a benzothiazole moiety and an indole core, which are critical for its biological activity. The IUPAC name reflects its complex structure, contributing to its potential reactivity and interaction with biological targets.

Antibacterial Activity

This compound has demonstrated significant antibacterial properties. Research indicates that it interacts with bacterial enzymes, inhibiting their function and thereby exhibiting antibacterial effects against various strains. The minimum inhibitory concentration (MIC) values have been reported in the range of 31.25 to 62.5 µg/mL against common bacterial pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound has also shown promise as an anticancer agent. Molecular docking studies suggest that it may inhibit specific enzymes involved in cancer cell metabolism. For instance, it has been observed to induce apoptosis in cancer cells by modulating signaling pathways related to cell growth and survival .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : It inhibits key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Molecular Docking : Studies have shown favorable binding affinities to targets within bacterial cells and cancerous tissues.
  • Signaling Pathway Modulation : The compound affects various signaling pathways, including those linked to apoptosis and cell cycle regulation .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Study on Antibacterial Activity : A recent study evaluated the antibacterial effects against multiple Gram-positive and Gram-negative bacteria, confirming its efficacy through both in vitro assays and molecular docking analyses .
  • Anticancer Research : Another investigation focused on the compound's ability to induce apoptosis in various cancer cell lines, revealing its potential as a lead candidate for further development in cancer therapeutics .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructural FeaturesUnique Aspects
1H-Indole-2-carboxamideIndole core with various substituentsLacks benzothiazole moiety
Benzothiazole derivativesContains benzothiazole but lacks indole structureDifferent biological activities
4-Methoxyindole derivativesIndole core with methoxy groupsFocused more on neuropharmacological properties

The dual functionality derived from both the benzothiazole and indole components enhances the biological activity of this compound compared to others lacking such structural diversity .

Q & A

Q. What are the standard synthetic routes for N-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4,7-dimethoxy-1H-indole-2-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling 3-formyl-1H-indole-2-carboxylic acid derivatives with aminothiazolone precursors under reflux in acetic acid with sodium acetate as a catalyst. For example, refluxing 3-formyl-4,7-dimethoxy-1H-indole-2-carboxylate (1.1 equiv) with 2-aminothiazol-4(5H)-one (1.0 equiv) in acetic acid for 3–5 hours yields crystalline intermediates. Post-reaction purification includes washing with acetic acid, water, and ethanol, followed by recrystallization from DMF/acetic acid mixtures . Optimization may involve adjusting stoichiometry, solvent polarity, or reflux duration to improve yield (e.g., extending reflux time for sterically hindered substrates).

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Chromatography : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) monitors reaction progress and purity at each stage .
  • Spectroscopy :
  • NMR : 1^1H and 13^{13}C NMR confirm substitution patterns (e.g., methoxy groups at C4/C7 of indole, benzothiazole NH coupling).
  • IR : Peaks near 1680–1700 cm1^{-1} confirm carbonyl groups (amide, carboxamide) .
  • Elemental Analysis : Validates empirical formula (e.g., C, H, N, S content) .

Q. How can researchers mitigate challenges in isolating the final product during synthesis?

  • Methodological Answer :
  • Recrystallization : Use mixed solvents (e.g., DMF/acetic acid) to enhance crystal formation .
  • Washing Protocols : Sequential washing with acetic acid (to remove unreacted starting materials), ethanol (polar impurities), and diethyl ether (non-polar residues) improves purity .
  • Flash Chromatography : For complex mixtures, silica gel chromatography with gradients of ethyl acetate/hexane separates intermediates .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of benzothiazole-indole hybrids?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methoxy vs. halogen groups on indole) and evaluate pharmacological endpoints (e.g., IC50_{50} in cancer cell lines) .
  • Computational Modeling : Molecular docking against target proteins (e.g., kinases, tubulin) identifies key binding interactions. For example, benzothiazole moieties often engage in π-π stacking with aromatic residues .
  • Meta-Analysis : Cross-reference bioactivity data across studies, accounting for assay variability (e.g., cell line specificity, concentration ranges) .

Q. How can researchers design experiments to probe the metabolic stability of this compound?

  • Methodological Answer :
  • In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS. Monitor CYP450-mediated oxidation (e.g., demethylation of methoxy groups) .
  • Isotope Labeling : Use 14^{14}C-labeled analogs to track metabolic pathways and identify major metabolites .
  • Comparative Studies : Test stability in plasma vs. buffer to assess esterase/protease susceptibility .

Q. What advanced synthetic methodologies could improve regioselectivity in benzothiazole-indole coupling?

  • Methodological Answer :
  • Directed Ortho-Metalation : Use directing groups (e.g., amides) on indole to control benzothiazole coupling positions .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 5 hours to 30 minutes) and enhance regioselectivity via controlled heating .
  • Catalytic Systems : Employ palladium catalysts (e.g., Pd(OAc)2_2) for C–N bond formation under milder conditions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for similar benzothiazole-indole derivatives?

  • Methodological Answer :
  • Reproduce Conditions : Replicate published protocols (e.g., solvent purity, inert atmosphere) to identify variables affecting yield .
  • Byproduct Analysis : Use LC-MS to detect side products (e.g., over-oxidized thiazole rings) that may lower yield .
  • Statistical DoE : Apply Design of Experiments (DoE) to test interactions between variables (e.g., temperature, catalyst loading) .

Methodological Frameworks

Q. What theoretical frameworks guide the development of benzothiazole-indole hybrids as kinase inhibitors?

  • Methodological Answer :
  • Kinase Binding Pocket Analysis : Leverage X-ray crystallography data of ATP-binding sites to design inhibitors with optimal hydrogen-bonding (indole NH to hinge region) and hydrophobic interactions (benzothiazole with allosteric pockets) .
  • Free Energy Perturbation (FEP) : Computational simulations predict binding affinity changes from substituent modifications .

Tables

Table 1 : Key Synthetic Parameters and Outcomes

ParameterOptimal ConditionImpact on Yield/PurityReference
Reflux Time4–5 hoursMaximizes conversion
Solvent SystemAcetic Acid/DMF (1:1)Enhances crystallinity
CatalystSodium Acetate (2.0 equiv)Accelerates cyclization

Table 2 : Common Analytical Signatures

Functional GroupNMR Shift (δ, ppm)IR Absorption (cm1^{-1})
Indole NH10.2–11.5 (s, 1H)3250–3350 (N–H stretch)
Amide Carbonyl168.5–170.0 (C=O)1680–1700
Methoxy (OCH3_3)3.85–3.90 (s, 6H)2830–2940 (C–H stretch)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.